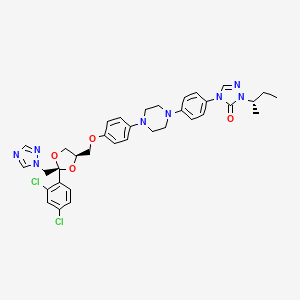
Itraconazole, (S)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole is an antifungal medication used to treat various fungal infections. It belongs to the triazole family of drugs. Its primary applications include managing conditions such as aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis. The compound can be administered orally or intravenously.
Preparation Methods
Synthetic Routes: The synthesis of itraconazole involves several steps. One key intermediate is the triazolinone ring, which is crucial for its antifungal activity. The overall synthetic route includes cyclization reactions, functional group transformations, and stereochemical control.
Industrial Production: Itraconazole is produced industrially through efficient synthetic processes. specific details regarding large-scale production methods are proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: The compound can be oxidized to form hydroxy-itraconazole and keto-itraconazole.
Reduction: Reduction reactions may lead to N-desalkyl-itraconazole.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products of these reactions include the hydroxy and keto derivatives, which contribute to itraconazole’s pharmacological properties.
Scientific Research Applications
Itraconazole’s versatility extends beyond antifungal therapy:
Cancer Research: Recent studies suggest that itraconazole inhibits the hedgehog signaling pathway, making it a potential anticancer agent.
Antiangiogenic Effects: Itraconazole exhibits antiangiogenic properties, impacting blood vessel formation.
Mechanism of Action
Itraconazole disrupts fungal cell membranes and metabolism. It affects ergosterol biosynthesis, leading to impaired fungal growth. The compound targets specific enzymes involved in sterol synthesis.
Comparison with Similar Compounds
Itraconazole stands out due to its broad spectrum of activity, including efficacy against Aspergillus. Other similar compounds include fluconazole, voriconazole, and posaconazole.
Properties
CAS No. |
154003-20-0 |
|---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1 |
InChI Key |
VHVPQPYKVGDNFY-ARROIKNCSA-N |
Isomeric SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)
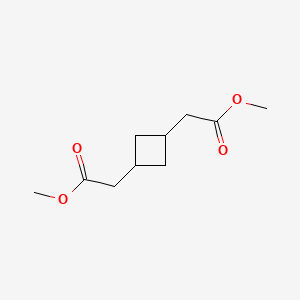

![N-(4-methoxyphenyl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B13580477.png)
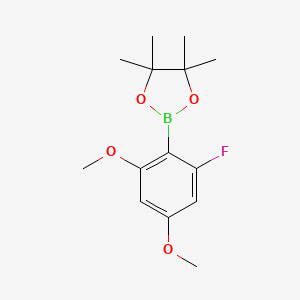
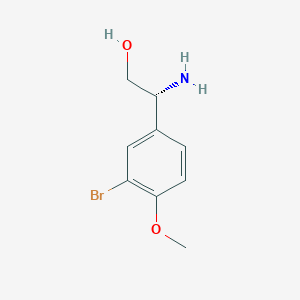

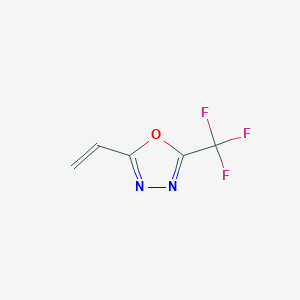
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
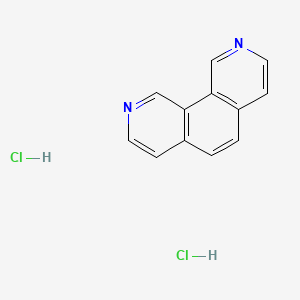
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
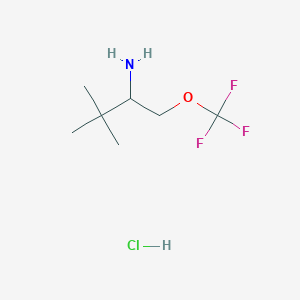
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
